Talabostat

Vue d'ensemble

Description

Applications De Recherche Scientifique

Talabostat has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of dipeptidyl peptidases.

Biology: Investigated for its role in modulating immune responses and cytokine production.

Medicine: Explored as a potential therapeutic agent for cancers such as melanoma, lymphoma, and pancreatic cancer.

Industry: Utilized in the development of novel antitumor agents and immunomodulatory drugs

Mécanisme D'action

Target of Action

Talabostat, also known as PT-100 or L-valinyl-L-boroproline, is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases . In the tumor stroma, this compound can directly target fibroblast activation protein (FAP) expressed by reactive fibroblasts .

Mode of Action

This compound interacts with its targets, primarily the DPP IV/CD26 family of serine proteases and FAP, by inhibiting their activity . This inhibition leads to the upregulation of cytokines and chemokines, stimulating both innate and adaptive immune responses against tumors .

Biochemical Pathways

The inhibition of DPP IV/CD26 and FAP by this compound affects several biochemical pathways. It results in the transcriptional upregulation of cytokines and chemokines, which are key components of the immune response . This upregulation stimulates both innate and adaptive immune responses against tumors .

Pharmacokinetics

It is known that this compound is orally available, suggesting that it is well absorbed in the gastrointestinal tract

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its immunostimulatory properties. By inhibiting DPP IV/CD26 and FAP, this compound upregulates the production of cytokines and chemokines . This leads to the stimulation of both innate and adaptive immune responses against tumors . In animal models, this compound has been shown to enhance the production of cytokines in tumor tissue and lymphoid organs, resulting in enhanced tumor-specific T-cell-dependent and T-cell-independent immunity .

Analyse Biochimique

Biochemical Properties

Talabostat exhibits potent antitumor activity by interacting with various enzymes, proteins, and other biomolecules. It directly targets fibroblast activation protein (FAP) expressed by reactive fibroblasts in tumor stroma . FAP is a type II integral serine protease that is specifically expressed by activated fibroblasts . In addition to DPP-IV, the dipeptidyl peptidases 8 and 9 (DPP-8 and DPP-9) were subsequently shown to be sensitive to inhibition by this compound .

Cellular Effects

This compound influences cell function by stimulating both innate and adaptive immune responses against tumors. This involves the transcriptional upregulation of cytokines and chemokines . In tumor stroma, this compound can directly target FAP expressed by reactive fibroblasts . It also induces the production of cytokines and chemokines in lymph nodes and spleen .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activity of DPP-IV/CD26, DPP-8, and DPP-9, which are closely related members of the DPP-IV/CD26 family . This inhibition leads to the activation of caspase-1, a critical regulatory checkpoint for processing of pro-IL-1β into mature, secreted IL-1β .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, caspase-1 activation and secretion of mature IL-1β were detectable after 2 hours and, thereafter, both increased with similar kinetics up to 4 hours .

Dosage Effects in Animal Models

In syngeneic animal models, significant tumor growth inhibition was observed with this compound plus checkpoint inhibition . In a prior clinical study, single-agent this compound resulted in objective responses in patients with Stage IV melanoma .

Metabolic Pathways

It is known that this compound inhibits the activity of DPP-IV/CD26, DPP-8, and DPP-9, which could potentially influence various metabolic processes .

Transport and Distribution

Given its ability to inhibit DPP-IV/CD26, DPP-8, and DPP-9, it is likely that this compound interacts with these enzymes in various cellular compartments .

Subcellular Localization

Dpp-8 and DPP-9, which are inhibited by this compound, are expressed in the cytoplasm where caspase-1 activation occurs . This suggests that this compound may also be localized in the cytoplasm.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Talabostat est synthétisé par une série de réactions chimiques impliquant le couplage de la valine et de la boroproline. Les étapes clés comprennent :

- Protection du groupe amino de la valine.

- Couplage de la valine protégée avec la boroproline.

- Déprotection du groupe amino pour obtenir le this compound .

Méthodes de Production Industrielle : La production industrielle du this compound implique l'optimisation des conditions de réaction pour atteindre un rendement et une pureté élevés. Cela comprend le contrôle de la température, du pH et du temps de réaction pendant les étapes de couplage et de déprotection. Le produit final est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions : Talabostat subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la partie contenant du bore.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amino ou carboxyle.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle sont utilisés en conditions basiques ou acides.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des dipeptidyl peptidases.

Biologie : Etudié pour son rôle dans la modulation des réponses immunitaires et la production de cytokines.

Médecine : Exploré comme un agent thérapeutique potentiel pour des cancers tels que le mélanome, le lymphome et le cancer du pancréas.

Industrie : Utilisé dans le développement de nouveaux agents antitumoraux et de médicaments immunomodulateurs

5. Mécanisme d'Action

This compound exerce ses effets en inhibant sélectivement la famille des sérine protéases dipeptidyl peptidase IV/CD26. Cette inhibition conduit à la régulation à la hausse des cytokines et des chimiokines, stimulant les réponses immunitaires innées et adaptatives. This compound cible également la protéine d'activation des fibroblastes exprimée par les fibroblastes réactifs dans le stroma tumoral, contribuant à son activité antitumorale .

Composés Similaires :

BXCL701 : Un autre inhibiteur de la dipeptidyl peptidase avec des propriétés immunomodulatrices similaires.

Cyclohexylglycine (PTX-1200) : Un inhibiteur sélectif des dipeptidyl peptidases 8 et 9.

1-(4,4’-difluor-benzhydryl)-pipérazine en liaison amide avec le β-carboxyle de l'aspartate (PTX-1210) : Un autre inhibiteur sélectif des dipeptidyl peptidases 8 et 9

Unicité de this compound : this compound est unique en raison de sa double action d'inhibition de la dipeptidyl peptidase IV/CD26 et de ciblage de la protéine d'activation des fibroblastes. Ce double mécanisme améliore son activité antitumorale et en fait un candidat prometteur pour la thérapie du cancer .

Comparaison Avec Des Composés Similaires

BXCL701: Another dipeptidyl peptidase inhibitor with similar immunomodulatory properties.

Cyclohexylglycine (PTX-1200): A selective inhibitor of dipeptidyl peptidases 8 and 9.

1-(4,4’-difluor-benzhydryl)-piperazine in amide linkage to aspartate β-carboxyl (PTX-1210): Another selective inhibitor of dipeptidyl peptidases 8 and 9

Uniqueness of Talabostat: this compound is unique due to its dual action of inhibiting dipeptidyl peptidase IV/CD26 and targeting fibroblast activation protein. This dual mechanism enhances its antitumor activity and makes it a promising candidate for cancer therapy .

Propriétés

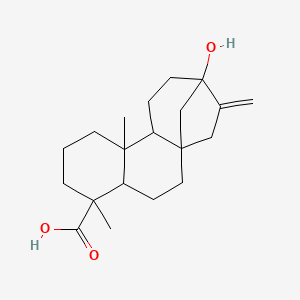

IUPAC Name |

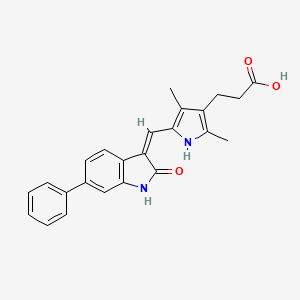

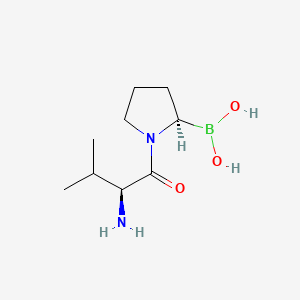

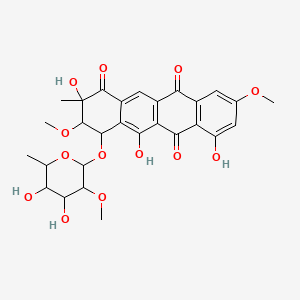

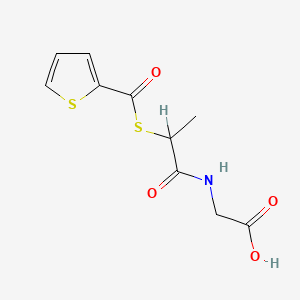

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCMADOPPWWGNZ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869984 | |

| Record name | Talabostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149682-77-9 | |

| Record name | Talabostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149682-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talabostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149682779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talabostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talabostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALABOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ1O2SH88Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Talabostat and what is its primary mechanism of action?

A1: this compound (PT-100, L-valinyl-L-boroproline) is an orally active small molecule that acts as a potent and selective inhibitor of dipeptidyl peptidases (DPPs) [, , , ]. Its primary targets include fibroblast activation protein (FAP), DPP-IV/CD26, DPP8, and DPP9 [, , , , , , ].

Q2: How does this compound interact with its target enzymes?

A2: this compound competitively inhibits DPPs, including FAP [, ]. Its boronic acid moiety forms a reversible covalent bond with the catalytic serine residue within the active site of these enzymes, effectively blocking their activity [, ].

Q3: What are the downstream effects of inhibiting DPPs with this compound?

A3: this compound's inhibition of DPPs leads to several downstream effects, including:

- Hematopoietic Stimulation: this compound promotes the proliferation of hematopoietic progenitor cells in vitro and stimulates the expansion of both white and red blood cell lineages in vivo [, ]. This activity is believed to be mediated through the upregulation of cytokines such as granulocyte colony-stimulating factor (G-CSF), interleukin-6 (IL-6), and IL-11 [, , ].

- Immune Modulation: this compound modulates both innate and adaptive immune responses, primarily through the upregulation of various cytokines and chemokines [, , ]. This includes increases in IL-1β, IL-6, IL-8, IL-10, tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), and G-CSF [, , , ].

- Inflammasome Activation: Research suggests this compound can induce inflammasome activation, particularly NLRP1 and NLRP3 [, ]. This activation leads to caspase-1 activation and subsequent pyroptosis, a form of inflammatory cell death [, ].

- Tumor Stroma Modulation: By targeting FAP expressed on reactive fibroblasts in the tumor stroma, this compound can potentially inhibit tumor growth and metastasis [, , ].

Q4: Is there any information available on spectroscopic data for this compound?

A4: The provided research abstracts do not include detailed spectroscopic data for this compound.

Q5: Is there any information available on the material compatibility and stability of this compound under various conditions?

A5: The provided research abstracts primarily focus on the biological activity and clinical effects of this compound and do not delve into its material compatibility or stability under different environmental conditions.

Q6: Does this compound possess any catalytic properties itself?

A6: No, this compound is not known to possess intrinsic catalytic properties. It functions as an inhibitor of enzymes with catalytic activity, specifically the dipeptidyl peptidases.

Q7: Has computational chemistry been employed in the research and development of this compound?

A8: While the provided research abstracts do not provide specific details regarding the use of computational chemistry in the development of this compound, one abstract mentions the use of AI and Big Data analytics to identify potential synergistic effects of this compound with immune checkpoint inhibitors []. This suggests that computational approaches have likely been employed in understanding its interactions and predicting its efficacy in combination therapies.

Q8: Are there any examples of cross-disciplinary research or collaborations that have advanced our understanding of this compound?

A28: The research abstracts showcase the collaborative nature of this compound research, involving scientists from various disciplines such as oncology, immunology, and hematology. This highlights its potential applications across multiple therapeutic areas. Notably, one abstract mentions the use of AI and Big Data analytics for identifying synergistic drug combinations with this compound, highlighting the integration of computational approaches in its development []. This emphasizes the role of cross-disciplinary collaborations in maximizing the therapeutic potential of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)